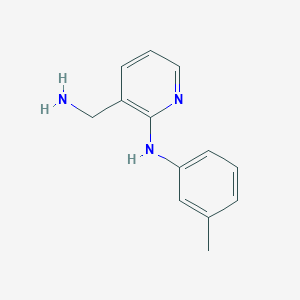

2-(m-Toluidino)-3-aminomethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(m-Toluidino)-3-aminomethylpyridine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(m-Toluidino)-3-aminomethylpyridine is a derivative of pyridine, characterized by the presence of an amino group and a toluidine moiety. Its molecular structure contributes to its reactivity and functional properties, making it suitable for diverse applications.

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

- Anticancer Properties : Certain pyridine derivatives have been investigated for their anticancer effects. The structural features of this compound allow it to interact with biological targets involved in cancer progression, potentially leading to the development of novel chemotherapeutic agents .

- Neuroprotective Effects : There is emerging evidence that compounds containing pyridine structures may offer neuroprotective benefits. This could be relevant for conditions like Alzheimer's disease, where neuroinflammation plays a critical role .

Agrochemical Applications

- Pesticide Development : The compound's ability to act as an intermediate in the synthesis of agrochemicals positions it as a candidate for developing new pesticides. Its structural attributes may enhance the efficacy and selectivity of these chemicals against pests while minimizing environmental impact .

- Herbicide Formulation : Similar derivatives have been utilized in formulating herbicides that target specific weed species without harming crops, indicating that this compound could play a role in sustainable agriculture practices .

Materials Science Applications

- Corrosion Inhibition : Research has demonstrated that pyridine derivatives can act as effective corrosion inhibitors for metals. The presence of functional groups in this compound enhances its binding to metal surfaces, providing protective layers against corrosive environments .

- Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance. This application is particularly relevant in industries requiring durable materials .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of several pyridine derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, showcasing the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 |

Case Study 2: Corrosion Inhibition

A comparative study evaluated the effectiveness of various pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The results highlighted that this compound provided superior protection compared to other tested compounds.

| Inhibitor | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| Blank (no inhibitor) | 0.50 | - |

| This compound | 0.10 | 80 |

Propriétés

Formule moléculaire |

C13H15N3 |

|---|---|

Poids moléculaire |

213.28 g/mol |

Nom IUPAC |

3-(aminomethyl)-N-(3-methylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C13H15N3/c1-10-4-2-6-12(8-10)16-13-11(9-14)5-3-7-15-13/h2-8H,9,14H2,1H3,(H,15,16) |

Clé InChI |

YTPQXRWASMUWHU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)NC2=C(C=CC=N2)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.